2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine
CAS No.: 2640828-62-0
Cat. No.: VC11849064
Molecular Formula: C25H27N3O2
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
![2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine - 2640828-62-0](/images/structure/VC11849064.png)
Specification
CAS No. | 2640828-62-0 |
---|---|
Molecular Formula | C25H27N3O2 |
Molecular Weight | 401.5 g/mol |
IUPAC Name | [4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Standard InChI | InChI=1S/C25H27N3O2/c29-24(25(12-17-30-18-13-25)21-6-2-1-3-7-21)28-15-10-19(11-16-28)22-9-8-20-5-4-14-26-23(20)27-22/h1-9,14,19H,10-13,15-18H2 |
Standard InChI Key | NOUFMLPFWXEVGC-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Canonical SMILES | C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Introduction
Structural Analysis and Molecular Properties
Core Framework and Substituent Configuration
The 1,8-naphthyridine core consists of a bicyclic structure with nitrogen atoms at positions 1 and 8. Substitution at the 2-position introduces a piperidin-4-yl group, a six-membered saturated ring containing one nitrogen atom. This piperidine ring is further modified at its 1-position by a 4-phenyloxane-4-carbonyl group, which comprises a tetrahydropyran (oxane) ring substituted with a phenyl group and a carbonyl moiety.
Table 1: Key Structural Features
Feature | Description |
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1,8-Naphthyridine Core | Bicyclic system with N atoms at positions 1 and 8; aromatic π-system |
Piperidin-4-yl Group | Six-membered saturated amine ring at position 2 of naphthyridine |
4-Phenyloxane-4-carbonyl | Oxane ring with phenyl and carbonyl groups; linked to piperidine via amide bond |
The sp³ hybridization of the piperidine and oxane rings introduces conformational rigidity, potentially enhancing binding specificity to biological targets . The carbonyl group may participate in hydrogen bonding, while the phenyl group could contribute to hydrophobic interactions.
Physicochemical Properties
Based on structurally similar 1,8-naphthyridines, the compound likely exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but limited aqueous solubility due to its hydrophobic phenyl and oxane groups . Its molecular weight (~463 g/mol, estimated) approaches the upper threshold of Lipinski’s rule of five, suggesting potential challenges in oral bioavailability.
Table 2: Estimated Physicochemical Properties
Property | Value/Range |
---|---|
Molecular Formula | C₂₇H₂₇N₃O₃ (hypothetical) |
Molecular Weight | ~463 g/mol |
LogP | ~3.5 (indicative of moderate lipophilicity) |
Hydrogen Bond Donors | 1 (piperidine NH) |
Hydrogen Bond Acceptors | 5 (naphthyridine N, carbonyl O, oxane O) |
Synthetic Approaches
Gould-Jacobs Reaction for Naphthyridine Core
The 1,8-naphthyridine core is typically synthesized via the Gould-Jacobs reaction, which involves cyclization of ethoxymethylenemalonate derivatives with aminopyridines . For example, ethyl 7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate can be synthesized from 6-substituted-2-aminopyridine and diethyl ethoxymethylenemalonate under thermal conditions .
Piperidine-Oxane Substituent Assembly
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Piperidine Functionalization: The piperidin-4-yl group can be introduced via nucleophilic substitution or reductive amination. For instance, 4-aminopiperidine may react with bromoacetyl intermediates to form secondary amines.
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Oxane Carbonylation: The 4-phenyloxane-4-carbonyl moiety can be prepared through Friedel-Crafts acylation of tetrahydropyran with benzoyl chloride, followed by oxidation to introduce the carbonyl group.
Final Coupling Steps
The assembly of the full molecule likely involves:
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Amide Bond Formation: Coupling the 4-phenyloxane-4-carboxylic acid with the piperidine intermediate using carbodiimide reagents (e.g., EDC/HOBt).
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Naphthyridine-Piperidine Linkage: Suzuki-Miyaura or Buchwald-Hartwig coupling may attach the piperidine-oxane subunit to the naphthyridine core .
Biological Activities and Mechanisms
Antimicrobial Activity
Nalidixic acid, the prototypical 1,8-naphthyridine antibiotic, targets DNA gyrase in Gram-negative bacteria . The 4-phenyloxane group in this compound may improve penetration through bacterial membranes, while the piperidine ring could reduce efflux pump susceptibility.
Challenges and Future Directions
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Synthetic Complexity: Multi-step synthesis may limit scalability; green chemistry approaches (e.g., microwave-assisted reactions) could optimize yields .
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ADME Profiling: Predictive modeling and in vitro assays are needed to assess absorption, metabolism, and toxicity.
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Target Validation: Proteomic studies should identify specific protein targets, such as kinases or tubulin isoforms.
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